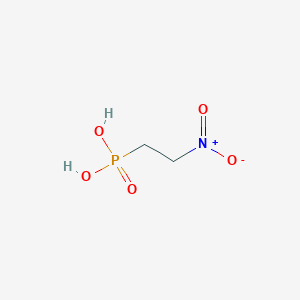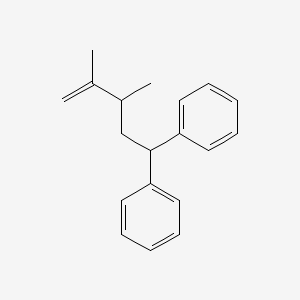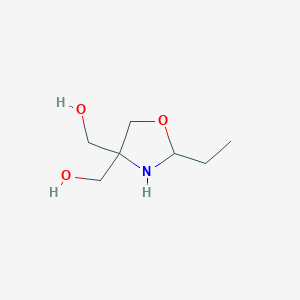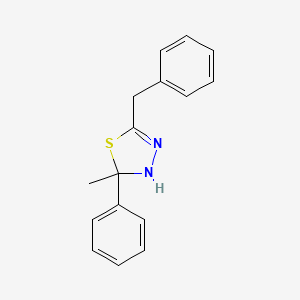
1,4a,8a-Trimethyltetradecahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4a,8a-Trimethyltetradecahydrophenanthrene is a polycyclic hydrocarbon with a complex structure It is a derivative of phenanthrene, characterized by the presence of three fused benzene rings in a specific arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4a,8a-Trimethyltetradecahydrophenanthrene can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of phenanthrene derivatives to the desired product. The process may also involve purification steps to remove any impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1,4a,8a-Trimethyltetradecahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4a,8a-Trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,4a,8a-Trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Perhydrophenanthrene: Another polycyclic hydrocarbon with a similar structure but different hydrogenation levels.
1,1,4a-Trimethyl-7,8a-(α-methylethano)-tetradecahydro-phenanthrene: A closely related compound with slight structural variations.
1,1,4a,8a-tetramethyl-tetradecahydrophenanthrene: Another derivative with additional methyl groups.
Uniqueness
1,4a,8a-Trimethyltetradecahydrophenanthrene is unique due to its specific arrangement of methyl groups and hydrogenation level. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
90236-63-8 |
|---|---|
Molecular Formula |
C17H30 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
4b,8,10a-trimethyl-1,2,3,4,4a,5,6,7,8,8a,9,10-dodecahydrophenanthrene |
InChI |
InChI=1S/C17H30/c1-13-7-6-11-17(3)14(13)9-12-16(2)10-5-4-8-15(16)17/h13-15H,4-12H2,1-3H3 |
InChI Key |
YXHPJGMTPYGTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1CCC3(C2CCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

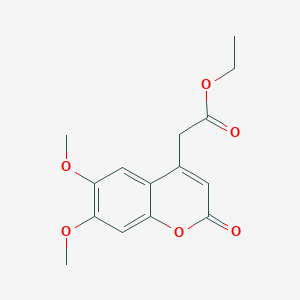
oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
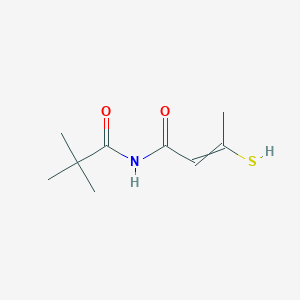
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
